4-Hydroxy-2-phenylbenzoic acid
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Overview
Description
Mechanism of Action
Target of Action
It’s known that phenolic compounds, such as 4-hydroxy-2-phenylbenzoic acid, can interact with the purinergic system, which is involved in various cancer contexts .
Mode of Action
It’s suggested that phenolic compounds can modulate the purinergic system, which may have implications in the treatment of diseases like cutaneous melanoma .
Biochemical Pathways
This compound, as a phenolic compound, is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways are interconnected with the metabolic pathways of primary metabolites in plant foods .
Result of Action
Phenolic compounds are known to have various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Fenton reaction, a process that involves the generation of hydroxyl radicals, can be influenced by hydroxybenzoic acids . This suggests that environmental conditions, such as the presence of iron and hydrogen peroxide, could potentially affect the activity of this compound.
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-phenylbenzoic acid plays a significant role in biochemical reactions. As a phenolic compound, it is involved in various interactions with enzymes, proteins, and other biomolecules
Cellular Effects
They are known to impart food with typical organoleptic characteristics
Molecular Mechanism
It is known that phenolic compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation
Metabolic Pathways
This compound is likely involved in the shikimate and phenylpropanoid pathways, which are important for understanding the biosynthesis of individual phenolic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-phenylbenzoic acid can be achieved through several methods. One common approach involves the reaction of 2-phenylbenzoic acid with a hydroxylating agent under controlled conditions. For instance, the hydroxylation can be carried out using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. The reaction typically requires a solvent like acetic acid and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydroxylation of 2-phenylbenzoic acid using a metal catalyst in a continuous flow reactor. This method allows for better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-phenylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4-Hydroxy-2-phenylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and its role in biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of high-performance materials, such as liquid crystal polymers and specialty chemicals.
Comparison with Similar Compounds
Salicylic Acid: 2-Hydroxybenzoic acid, known for its use in acne treatment and as a precursor for aspirin.
p-Hydroxybenzoic Acid: 4-Hydroxybenzoic acid, used in the production of parabens for cosmetics and pharmaceuticals.
Protocatechuic Acid: 3,4-Dihydroxybenzoic acid, known for its antioxidant and anti-inflammatory properties.
Uniqueness: 4-Hydroxy-2-phenylbenzoic acid is unique due to its biphenyl structure, which imparts distinct chemical and physical properties. This structural feature allows for diverse chemical modifications and applications, setting it apart from other hydroxybenzoic acids.
Properties
IUPAC Name |
4-hydroxy-2-phenylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-10-6-7-11(13(15)16)12(8-10)9-4-2-1-3-5-9/h1-8,14H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXDGHZTUBSPSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155503-85-8 |
Source
|
Record name | 4-hydroxy-2-phenylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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